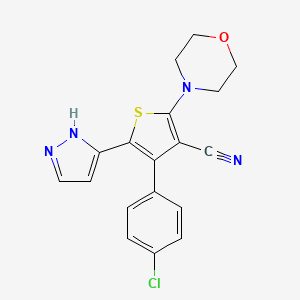
Pfe-pkis 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFE-PKIS 2 is a compound belonging to the thieno[3,2-d]pyrimidine class, which has been identified as a potent and selective inhibitor of the dark kinase STK17B. This compound is part of the Protein Kinase Inhibitor Set 2 (PKIS 2), a collection of kinase inhibitors used for chemogenomic studies to explore kinase biology and identify potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PFE-PKIS 2 involves the construction of the thieno[3,2-d]pyrimidine core, followed by the introduction of specific substituents to enhance its selectivity and potency. The synthetic route typically includes:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amidine precursor under acidic conditions.
Introduction of substituents: Various substituents are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to achieve the desired pharmacophore.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the compound. This typically includes optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
PFE-PKIS 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups on the thieno[3,2-d]pyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions are commonly used to introduce or modify substituents on the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are typical.
Major Products Formed
The major products formed from these reactions include various derivatives of the thieno[3,2-d]pyrimidine core, each with specific functional groups that can enhance or modify the biological activity of the compound.
Scientific Research Applications
PFE-PKIS 2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure-activity relationships of kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of STK17B in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for diseases where STK17B is implicated, such as cancer.
Mechanism of Action
PFE-PKIS 2 exerts its effects by selectively inhibiting the kinase activity of STK17B. The compound binds to the ATP-binding site of STK17B, preventing the transfer of the gamma-phosphate from ATP to the substrate proteins. This inhibition disrupts the signaling pathways regulated by STK17B, leading to altered cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
PFE-PKIS 43: Another thieno[3,2-d]pyrimidine compound with similar inhibitory activity against STK17B.
PFE-PKIS 14: A related compound with a different substitution pattern, affecting its selectivity and potency.
PFE-PKIS 9: A structurally similar compound with broader kinase inhibition profile.
Uniqueness
PFE-PKIS 2 is unique due to its high selectivity for STK17B over other kinases, which is attributed to its specific binding interactions within the ATP-binding site. This selectivity makes it a valuable tool for studying the biological functions of STK17B and exploring its potential as a therapeutic target.
Properties
Molecular Formula |
C18H15ClN4OS |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-morpholin-4-yl-5-(1H-pyrazol-5-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-3-1-12(2-4-13)16-14(11-20)18(23-7-9-24-10-8-23)25-17(16)15-5-6-21-22-15/h1-6H,7-10H2,(H,21,22) |
InChI Key |
FYOGYDKDXLXLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=CC=NN3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















